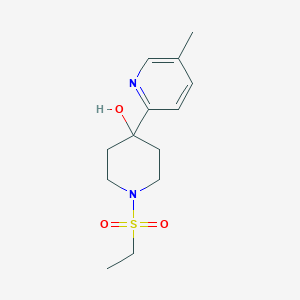
1-(ethylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, commonly known as EMP or Empenthrin, is a chemical compound with a molecular formula of C14H21N2O2S. EMP is a piperidine-based compound that is widely used in scientific research applications due to its unique properties.
作用机制
EMP acts as a competitive antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that regulates movement, emotion, and motivation. This results in a decrease in the activity of the dopaminergic system, which is implicated in several neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
EMP has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key region of the brain involved in motor control. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward and motivation. In addition, EMP has been shown to decrease the activity of the mesocortical dopamine system, which is involved in cognitive function.
实验室实验的优点和局限性
One of the main advantages of EMP is its high selectivity for the dopamine D2 receptor. This makes it a useful tool in the study of the dopaminergic system and in drug discovery research. However, one of the limitations of EMP is its low solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the study of EMP. One possible direction is the development of new analogs of EMP with improved properties, such as increased solubility in water. Another possible direction is the study of the role of EMP in other neurological disorders, such as addiction and depression. Finally, the use of EMP in combination with other compounds in drug discovery research is an area that warrants further investigation.
Conclusion:
In conclusion, EMP is a piperidine-based compound that is widely used in scientific research applications due to its unique properties. It is commonly used as a ligand in the study of G protein-coupled receptors, particularly the dopamine receptors. EMP acts as a competitive antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor. It has been shown to have several biochemical and physiological effects, including a decrease in the activity of the dopaminergic system. While EMP has several advantages, such as its high selectivity for the dopamine D2 receptor, it also has limitations, such as its low solubility in water. There are several future directions for the study of EMP, including the development of new analogs with improved properties and the study of its role in other neurological disorders.
合成方法
The synthesis of EMP involves the reaction of 2-methyl-5-pyridin-2-yl-piperidine with ethanesulfonyl chloride in the presence of a base, followed by the addition of 4-hydroxy-1-butanol. The resulting product is then purified using column chromatography to obtain EMP in its pure form.
科学研究应用
EMP is widely used in scientific research applications due to its unique properties. It is commonly used as a ligand in the study of G protein-coupled receptors, particularly the dopamine receptors. It is also used in the study of the structure and function of ion channels and transporters. In addition, EMP is used as a tool in the study of the nervous system and in drug discovery research.
属性
IUPAC Name |
1-ethylsulfonyl-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-19(17,18)15-8-6-13(16,7-9-15)12-5-4-11(2)10-14-12/h4-5,10,16H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVTYATUZVCCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)(C2=NC=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)

![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)
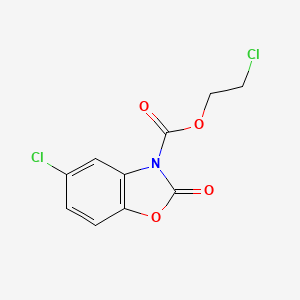
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5307671.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)
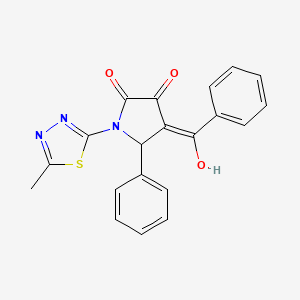
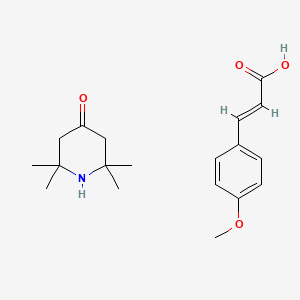
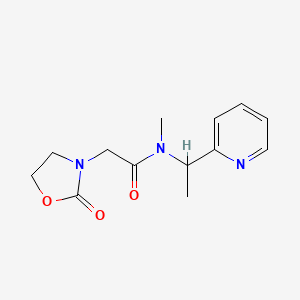
![1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]-2-propen-1-one](/img/structure/B5307695.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5307708.png)
![(1R*,2R*)-N-methyl-2-phenyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5307712.png)